molecular formula C6H10O4 B14147893 2,2'-(Ethane-1,2-diylbis(oxy))diacetaldehyde CAS No. 83314-03-8

2,2'-(Ethane-1,2-diylbis(oxy))diacetaldehyde

Cat. No.: B14147893
CAS No.: 83314-03-8
M. Wt: 146.14 g/mol
InChI Key: WMXAIPYZCCUWGW-UHFFFAOYSA-N
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Description

2,2’-(Ethane-1,2-diylbis(oxy))diacetaldehyde is an organic compound with the molecular formula C10H18O6. It is also known by other names such as triethylene glycol diacetate and triglycol diacetate . This compound is characterized by its two acetaldehyde groups connected via an ethane-1,2-diylbis(oxy) linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Ethane-1,2-diylbis(oxy))diacetaldehyde typically involves the reaction of ethylene glycol with acetic anhydride in the presence of a catalyst. The reaction proceeds under reflux conditions, and the product is purified through distillation .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity. The final product is often subjected to further purification processes such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,2’-(Ethane-1,2-diylbis(oxy))diacetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2’-(Ethane-1,2-diylbis(oxy))diacetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2’-(Ethane-1,2-diylbis(oxy))diacetaldehyde exerts its effects involves its interaction with various molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can affect biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(Ethane-1,2-diylbis(oxy))diacetaldehyde is unique due to its specific structural arrangement, which imparts distinct chemical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

83314-03-8

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

IUPAC Name

2-[2-(2-oxoethoxy)ethoxy]acetaldehyde

InChI

InChI=1S/C6H10O4/c7-1-3-9-5-6-10-4-2-8/h1-2H,3-6H2

InChI Key

WMXAIPYZCCUWGW-UHFFFAOYSA-N

Canonical SMILES

C(COCC=O)OCC=O

Related CAS

83314-03-8

Origin of Product

United States

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